K-Ras G12C-IN-4: A Technical Guide to its Discovery and Synthesis
K-Ras G12C-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of K-Ras G12C-IN-4, a potent and irreversible covalent inhibitor of the KRAS G12C mutant protein. This document details the scientific journey from initial screening to the identification of a lead compound, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of well-defined binding pockets on its surface. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), presented a unique opportunity for therapeutic intervention. The cysteine residue in the mutant protein provides a handle for covalent inhibitors to bind irreversibly, locking the protein in an inactive state.
K-Ras G12C-IN-4, also identified as compound 13 in foundational research by Array BioPharma, emerged from a focused drug discovery effort to develop such covalent inhibitors.[1][2][3][4] This guide will dissect the key aspects of its development.
Discovery of a Tetrahydropyridopyrimidine Scaffold
The journey to K-Ras G12C-IN-4 began with the screening of a covalent fragment library against the KRAS G12C protein. This led to the identification of a promising tetrahydropyridopyrimidine scaffold.[1] Structure-based drug design and iterative library synthesis were then employed to optimize the initial hits for enhanced potency and favorable pharmacological properties.
An early prototype, compound 4, was instrumental in understanding the binding mode through X-ray crystallography. This structural information guided the subsequent optimization efforts, leading to the synthesis of compound 13 (K-Ras G12C-IN-4). The key structural modification involved the replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring, which significantly improved cellular potency.[1]
Synthesis of K-Ras G12C-IN-4 (Compound 13)
While the seminal publication provides a detailed synthetic scheme for the precursor compound 4, the general methodology can be adapted for the synthesis of K-Ras G12C-IN-4 (compound 13). The synthesis involves a multi-step process starting from commercially available reagents.
General Synthetic Approach:
The synthesis of the tetrahydropyridopyrimidine core involves the reaction of a protected 4-chlorotetrahydropyridopyrimidine with a suitable amine under basic conditions. Subsequent deprotection and coupling with an acrylamide warhead yield the final covalent inhibitor. The synthesis of the specific side chains and modifications for compound 13 follows standard organic chemistry principles.
Detailed Protocol for a Representative Analog (Compound 4):
The synthesis of the closely related analog, compound 4, is outlined in the publication by Fell et al. and serves as a representative protocol for this class of inhibitors.[1]
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Step 1: Synthesis of Amine Intermediate (2)
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Commercially available 4-Cl N-Boc tetrahydropyridopyrimidine (1) is reacted with Cbz-piperazine in the presence of a base in dimethylacetamide (DMA) under microwave irradiation.
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The resulting product is then treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the amine intermediate (2).
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Step 2: Acylation to Introduce the Covalent Warhead
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The amine intermediate (2) is then acylated with a suitable acryloyl chloride derivative to introduce the reactive acrylamide warhead, which is essential for covalent binding to the cysteine-12 residue of KRAS G12C.
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This general approach, with modifications to the starting materials to include the naphthol and C-2 pyrimidine substitutions, would lead to the synthesis of K-Ras G12C-IN-4 (compound 13).
Biological Activity and Quantitative Data
K-Ras G12C-IN-4 (compound 13) has demonstrated potent and selective inhibition of KRAS G12C signaling and cell growth in preclinical models. The key quantitative data for compound 13 and its analogs are summarized in the tables below.
| Compound | POC Assay (% Modification of KRAS G12C, 3h/5µM) | H358 pERK IC50 (µM) | MIA PaCa-2 pERK IC50 (µM) | MIA PaCa-2 CellTiter-Glo IC50 (µM) |
| 4 | 13 | >16 | ND | ND |
| 13 (K-Ras G12C-IN-4) | ND | 0.070 | 0.048 | 0.067 |
ND: Not Determined. Data sourced from Fell et al., ACS Med Chem Lett. 2018.[1]
Experimental Protocols
The biological activity of K-Ras G12C-IN-4 was characterized using a panel of biochemical and cellular assays. The detailed methodologies for the key experiments are provided below.
Protein Modification Assay (POC Assay)
This assay is used to determine the extent of covalent modification of the KRAS G12C protein by the inhibitor.
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Principle: The inhibitor is incubated with the purified KRAS G12C protein. The reaction is then analyzed by mass spectrometry (MS) to determine the percentage of the protein that has formed a covalent adduct with the inhibitor.
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Protocol:
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Incubate the test compound at a specific concentration (e.g., 5 µM) with purified KRAS G12C protein for a defined period (e.g., 3 hours).
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Quench the reaction and prepare the sample for mass spectrometry analysis.
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Analyze the protein sample by LC-MS to determine the mass of the protein. The appearance of a new peak corresponding to the mass of the protein plus the inhibitor indicates covalent modification.
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Calculate the percentage of protein modification by comparing the peak areas of the unmodified and modified protein.
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pERK Inhibition Assay (Cellular Assay)
This assay measures the ability of the inhibitor to block the downstream signaling of the KRAS pathway in cancer cells.
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Principle: KRAS activation leads to the phosphorylation of ERK (pERK), a key downstream signaling molecule. Inhibition of KRAS G12C will lead to a decrease in pERK levels.
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Protocol:
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Seed KRAS G12C mutant cancer cells (e.g., H358 or MIA PaCa-2) in multi-well plates and allow them to adhere overnight.
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Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4 hours).
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Lyse the cells and quantify the levels of pERK and total ERK using an immunoassay method such as ELISA or Western blotting.
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Normalize the pERK signal to the total ERK signal.
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Plot the percentage of pERK inhibition against the compound concentration and determine the IC50 value.
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Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
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Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
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Protocol:
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Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) in opaque-walled multi-well plates.
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Treat the cells with a range of concentrations of the test compound for an extended period (e.g., 72 hours).
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Add the CellTiter-Glo® reagent to each well.
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Mix to induce cell lysis and incubate to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
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Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The KRAS signaling pathway and the mechanism of action of K-Ras G12C-IN-4.
Caption: Experimental workflow for the evaluation of K-Ras G12C-IN-4.
Conclusion
K-Ras G12C-IN-4 represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its discovery, rooted in a systematic approach of fragment-based screening and structure-guided optimization, has provided a potent and selective tool for inhibiting the oncogenic activity of KRAS G12C. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to build upon this foundational research and develop the next generation of KRAS inhibitors.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
